molecular formula C9H8FIO2 B14765739 3-Ethoxy-2-fluoro-6-iodobenzaldehyde

3-Ethoxy-2-fluoro-6-iodobenzaldehyde

Cat. No.: B14765739
M. Wt: 294.06 g/mol
InChI Key: UCXSXRQSGTYLED-UHFFFAOYSA-N
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Description

3-Ethoxy-2-fluoro-6-iodobenzaldehyde is a halogenated benzaldehyde derivative featuring an ethoxy group at position 3, fluorine at position 2, and iodine at position 6. The ethoxy group introduces electron-donating effects, contrasting with electron-withdrawing halogens in similar compounds, which may influence reactivity and physicochemical properties.

Properties

Molecular Formula

C9H8FIO2

Molecular Weight

294.06 g/mol

IUPAC Name

3-ethoxy-2-fluoro-6-iodobenzaldehyde

InChI

InChI=1S/C9H8FIO2/c1-2-13-8-4-3-7(11)6(5-12)9(8)10/h3-5H,2H2,1H3

InChI Key

UCXSXRQSGTYLED-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)I)C=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-fluoro-6-iodobenzaldehyde typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-fluoro-6-iodobenzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-2-fluoro-6-iodobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-fluoro-6-iodobenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved can include binding to active sites, altering enzyme activity, or modulating signaling pathways .

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares substituent patterns, molecular formulas, and key characteristics of 3-Ethoxy-2-fluoro-6-iodobenzaldehyde and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Ethoxy (3), F (2), I (6) C₉H₈FIO₂ 294.06* Hypothetical: Enhanced solubility in organic solvents; potential intermediate in drug synthesis
3-Chloro-2-fluoro-6-iodobenzaldehyde Cl (3), F (2), I (6) C₇H₃ClFIO 284.35 Used in pharmaceutical synthesis; halogenated reactivity
6-Chloro-2-fluoro-3-iodobenzaldehyde Cl (6), F (2), I (3) C₇H₃ClFIO 284.35 Regioisomer of the above; distinct reactivity due to substituent positions
3-Bromo-2-fluoro-6-iodobenzaldehyde Br (3), F (2), I (6) C₇H₃BrFIO 328.86 Medicinal chemistry applications; higher molecular weight
5-Chloro-2-hydroxy-3-iodobenzaldehyde Cl (5), OH (2), I (3) C₇H₄ClIO₂ 282.46 Polar due to -OH group; potential biological activity

*Calculated based on molecular formula.

Reactivity and Electronic Effects

  • Electron-Donating vs.
  • Steric Effects : Ethoxy’s bulkiness may hinder reactions requiring planar transition states, unlike smaller halogens.
  • Regioisomerism : Substituent positions significantly alter reactivity. For example, 6-Chloro-2-fluoro-3-iodobenzaldehyde may exhibit different electronic effects compared to its 3-chloro analog due to iodine’s placement at position 3.

Research Findings and Implications

  • Substituent-Driven Reactivity : Halogen type and position dictate electronic and steric profiles. Ethoxy’s electron-donating nature may accelerate aldehyde participation in condensations or Grignard reactions relative to chloro/bromo analogs.
  • Medicinal Chemistry Potential: The iodine atom in all listed compounds enables radio-labeling or incorporation into bioactive molecules, though ethoxy’s lipophilicity could enhance blood-brain barrier penetration .
  • Synthetic Challenges : Ethoxy groups may require protection during reactions involving strong acids/bases, unlike halogens, which are typically inert under such conditions.

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